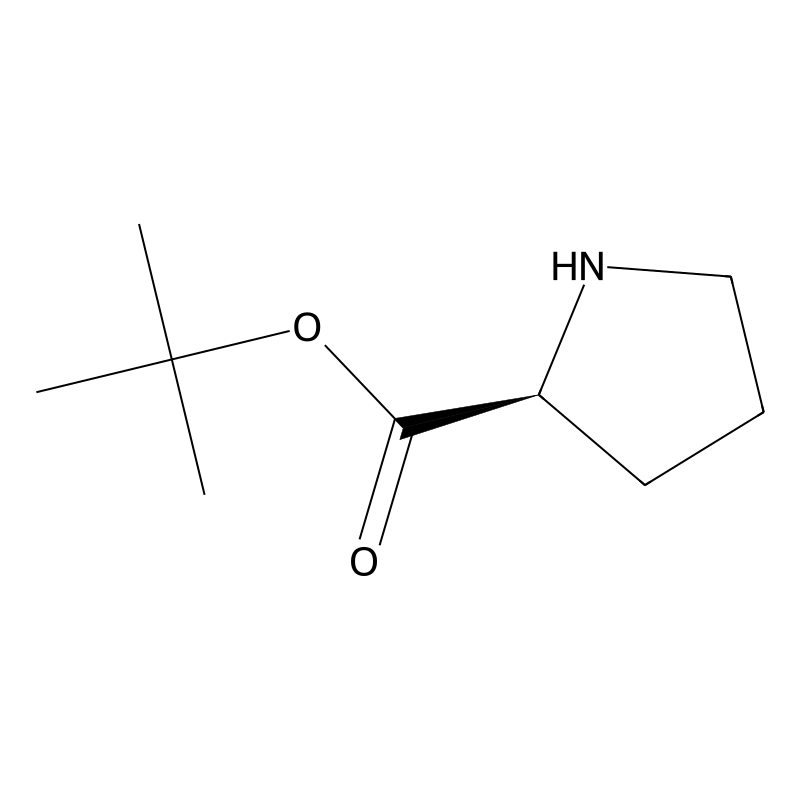

tert-Butyl L-prolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organocatalysis:

tert-Butyl L-prolinate serves as a chiral catalyst in asymmetric organocatalytic reactions. Its ability to activate substrates and promote stereoselective bond formation makes it valuable for synthesizing enantiopure compounds, which are crucial in drug development and material science [PubChem, tert-Butyl L-prolinate. ].

Peptide Synthesis:

The protected amine group in tert-Butyl L-prolinate allows its incorporation into peptide sequences. This facilitates the study of peptide structure-function relationships and the development of novel therapeutic agents [ScienceDirect, A Facile One-Pot Synthesis of tert-Butyl Prolyl Amides from Boc-Protected Amino Acids and tert-Butyl Prolinate. ].

Material Science:

tert-Butyl L-prolinate acts as a precursor for the synthesis of functional materials. It can be used to design self-assembled structures, catalysts, and chiral sensors with potential applications in electronics, photonics, and drug delivery [Royal Society of Chemistry, Enantioselective organocatalysis by chiral Brønsted acid catalysts. ].

Medicinal Chemistry:

Research suggests that tert-Butyl L-prolinate may possess biological activities. Studies have explored its potential as an anti-cancer agent, antibiotic, and modulator of neurological functions. However, further investigation is needed to confirm its efficacy and safety in therapeutic applications [National Institutes of Health, tert-Butyl L-Prolinate. ].

tert-Butyl L-prolinate is an ester derived from the amino acid L-proline and tert-butanol. Its chemical structure can be represented as C₉H₁₈N₁O₂, with a molecular weight of 174.25 g/mol. The compound is characterized by its tert-butyl group, which enhances its lipophilicity and stability compared to other proline derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and functionalities.

- Wear gloves, safety glasses, and a lab coat when handling.

- Avoid inhalation and ingestion.

- tert-Butyl L-prolinate may be mildly irritating to the skin and eyes.

- Dispose of according to local regulations for laboratory waste.

- Esterification: It can undergo hydrolysis to yield L-proline and tert-butanol.

- Transesterification: The compound can react with different alcohols to form various esters.

- Nucleophilic Substitution: The nitrogen atom in the proline moiety can act as a nucleophile in reactions with electrophiles.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

Research indicates that tert-butyl L-prolinate exhibits various biological activities. It has been studied for its potential use as a chiral auxiliary in asymmetric synthesis, which can enhance the selectivity of certain reactions. Additionally, derivatives of proline are known to possess antimicrobial and antiviral properties, suggesting that tert-butyl L-prolinate may also exhibit similar biological activities.

The synthesis of tert-butyl L-prolinate typically involves the following steps:

- Starting Materials: L-proline and tert-butanol are used as primary reactants.

- Reaction Conditions: The reaction may be catalyzed by acids or bases depending on the desired yield and purity.

- Procedure: A common method involves dissolving L-proline in a suitable solvent, adding sodium bisulfite as a catalyst, followed by the addition of tert-butanol. The mixture is then heated under reflux conditions to facilitate the reaction.

The yield of this synthesis can vary based on the specific conditions employed, such as temperature and reaction time .

tert-Butyl L-prolinate finds applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.

- Chiral Auxiliary: It is utilized in asymmetric synthesis to produce enantiomerically enriched compounds.

- Biological Research: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Studies on the interactions of tert-butyl L-prolinate with other compounds reveal its role in catalysis and its potential effects on biological systems. For example, it has been investigated for its ability to enhance reaction rates in asymmetric synthesis processes. Additionally, research into its interactions with enzymes may provide insights into its biological mechanisms.

Several compounds share structural similarities with tert-butyl L-prolinate. A comparison highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Proline | Amino Acid | Natural amino acid; less lipophilic than tert-butyl L-prolinate |

| tert-Butyl Glycinate | Ester | Similar ester formation but derived from glycine |

| tert-Butyl Phenylalanine | Aromatic Amino Acid Ester | Contains an aromatic ring; different biological activity |

| Di-tert-butyl Dicarbonate | Carbonate | Used primarily as a protecting group; differs in reactivity |

These comparisons illustrate how tert-butyl L-prolinate stands out due to its specific structural attributes and potential applications in both organic synthesis and medicinal chemistry.

Traditional esterification methods for synthesizing tert-butyl L-prolinate primarily employ Fischer esterification and related acid-catalyzed approaches. The Fischer esterification reaction involves the formation of an ester from a carboxylic acid and an alcohol under acidic catalysis conditions [34]. For proline derivatives, this methodology requires careful optimization due to the secondary amine functionality present in the pyrrolidine ring structure.

The most commonly employed traditional method utilizes the suspension of L-proline in anhydrous methanol or ethanol, followed by the slow bubbling of dry hydrogen chloride gas through the mixture with constant stirring [6]. This approach, known as the Fischer method, represents one of the oldest yet most reliable esterification procedures for amino acid derivatives. The reaction typically proceeds at room temperature over several hours, with the amino acid gradually dissolving as the esterification progresses [6].

Alternatively, concentrated sulfuric acid serves as an effective catalyst for the esterification of proline with tert-butanol [34]. The reaction mixture requires heating under reflux conditions, typically at temperatures ranging from 65 to 100 degrees Celsius, depending on the solvent system employed. Para-toluenesulfonic acid and boron trifluoride represent additional acidic catalysts that have demonstrated effectiveness in promoting ester formation [34].

The synthesis of tert-butyl L-prolinate hydrochloride through traditional methods typically yields products in the range of 85 to 95 percent [6]. The reaction mechanism follows the standard Fischer esterification pathway, involving protonation of the carbonyl oxygen, nucleophilic addition of the alcohol, formation of a tetrahedral intermediate, proton transfer, elimination of water, and final deprotonation to yield the ester product [37].

A modified approach employs trimethylchlorosilane with methanol at room temperature, which has proven particularly effective for amino acid esterification [29]. This method offers advantages including mild reaction conditions, simple workup procedures, and excellent yields ranging from good to excellent for various amino acid substrates [29].

Mitsunobu Reaction-Based Approaches for tert-Butyl Incorporation

The Mitsunobu reaction provides a powerful alternative methodology for incorporating tert-butyl groups into proline derivatives through stereospecific inversion chemistry. This dehydrative redox reaction converts alcohols to esters by coupling with acids or pronucleophiles in the presence of triphenylphosphine and azodicarboxylates such as diethyl azodicarboxylate or diisopropyl azodicarboxylate [11].

Recent investigations have demonstrated the successful application of Mitsunobu conditions for the synthesis of perfluoro-tert-butyl proline derivatives, which serve as valuable analogs of tert-butyl L-prolinate [9]. The key synthetic step involves treating protected 4-hydroxyproline derivatives with perfluoro-tert-butanol in the presence of diisopropyl azodicarboxylate and triphenylphosphine under anhydrous conditions [15]. The reaction proceeds with complete stereospecific inversion at the hydroxyl-bearing carbon center [15].

The mechanism of Mitsunobu esterification involves initial formation of a betaine intermediate between triphenylphosphine and the azodicarboxylate, followed by deprotonation of the carboxylic acid component [11]. The resulting ion pair undergoes subsequent transformations leading to the formation of the desired ester product with concurrent generation of triphenylphosphine oxide and the reduced azodicarboxylate [14].

Mitsunobu reactions demonstrate particular utility for sterically hindered alcohol substrates, including those containing tert-butyl substituents [13]. The chloro compound derivatives exhibit enhanced esterification activity, enabling the conversion of hindered compounds such as pivalic acid or tert-butyl alcohol to esters in good yields [13].

Solid-phase applications of Mitsunobu chemistry have proven especially valuable for proline derivative synthesis [12]. The reaction tolerates a broad scope of nucleophiles, including carboxylic acids, phenols, thiophenols, and phthalimide derivatives, making it highly versatile for generating diverse tert-butyl prolinate analogs [12].

Solid-Phase Synthesis Techniques

Solid-phase methodologies offer significant advantages for the synthesis of tert-butyl L-prolinate and related derivatives, particularly in terms of reaction efficiency, product purification, and scalability. These approaches utilize polymer-supported reagents and substrates to facilitate synthetic transformations while enabling simplified workup procedures [16].

The backbone amide linker strategy represents a fundamental approach for solid-phase proline esterification [16]. This methodology employs resin-bound substrates that undergo α-alkylation, hydrolysis, and intramolecular cyclization sequences to construct the proline core while simultaneously incorporating the ester functionality [16]. The procedure demonstrates excellent compatibility with proline cores, though performance may vary with larger six- and seven-membered ring homologs [16].

Solid-phase Mitsunobu reactions have been successfully applied to proline derivatives attached to polymer supports [12]. These transformations proceed with high conversion rates and excellent stereoselectivity, enabling the generation of diverse 4-substituted proline esters including tert-butyl derivatives [12]. The solid-phase environment provides beneficial effects on reaction selectivity and facilitates the removal of byproducts through simple washing procedures [12].

Polymer-supported proline synthesis utilizing reversible addition-fragmentation chain transfer polymerization techniques has enabled the preparation of well-defined copolymers containing L-proline functionalized units [18]. These materials demonstrate molecular weights ranging from 5 to 11 kilodaltons with narrow dispersity indices, indicating excellent control over the polymerization process [18].

The trichloroacetimidate method provides an efficient solid-phase approach for tert-butyl ester formation [17]. This technique involves treating the proline substrate with tert-butyl 2,2,2-trichloroacetimidate under anhydrous conditions, followed by workup procedures that yield the desired tert-butyl ester products in good yields [17].

Asymmetric Catalysis in Enantioselective Production

Asymmetric catalytic approaches for tert-butyl L-prolinate synthesis leverage the inherent chirality of the proline framework to achieve high levels of enantioselectivity. These methodologies encompass both organocatalytic and metal-catalyzed transformations that preserve or enhance the stereochemical integrity of the L-proline starting material [21].

Phase-transfer catalytic alkylation represents a highly effective enantioselective approach for proline derivative synthesis [24]. The methodology employs chiral quaternary ammonium catalysts to promote the alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate substrates, achieving enantioselectivities of up to 97 percent [24]. The subsequent diastereoselective reductions afford chiral 5-phenyl-2-alkylprolines that serve as valuable intermediates for organocatalyst development [24].

Densely substituted L-proline ester catalysts have demonstrated remarkable effectiveness in asymmetric Michael additions and related transformations [21]. These 4-aminopyrrolidine-2-carboxylate esters, obtained through asymmetric cycloaddition reactions followed by catalytic hydrogenation, exhibit enantioselectivity patterns opposite to those observed with standard L-proline catalysts [22]. This complementary selectivity enables the modulation of asymmetric chemioselective aldol and conjugate addition reactions [22].

The tropos BIPHEP ligand system combined with proline methyl ester derivatives has enabled enantiodivergent asymmetric catalysis [23]. By controlling catalyst preformation conditions, the enantioselectivity can be completely reversed in asymmetric hydrogenation reactions while maintaining equivalent selectivity levels [23]. This approach demonstrates enantioselectivities of up to 86 percent in asymmetric hydroboration reactions [23].

Enantiomerically pure 5-tert-butylproline derivatives have been synthesized through acylation and diastereoselective reductive amination sequences starting from glutamic acid [1]. The methodology achieves greater than 99 percent enantiomeric purity for the cis-diastereomers after conversion to diastereomeric α-methylbenzylamides [1].

Purification Strategies and Chiral Resolution Methods

The purification of tert-butyl L-prolinate requires specialized techniques that preserve the stereochemical integrity while achieving high levels of chemical purity. Conventional chromatographic methods combined with chiral resolution approaches provide comprehensive purification strategies for these amino acid derivatives [30].

Liquid chromatographic resolution employing chiral stationary phases based on crown ether tetracarboxylic acid derivatives has proven highly effective for proline ester purification [30]. The methodology utilizes two distinct chiral stationary phases containing different N-H and N-methyl tethering amide groups, with the second stationary phase generally providing superior resolution for cyclic α-amino acid derivatives [30].

Crystallization techniques represent a fundamental approach for purifying tert-butyl proline esters [33]. The synthesis of cis-4-azido-L-proline methyl ester hydrochloride demonstrates the effectiveness of crystallization in obtaining pure products as white needle-shaped crystals suitable for structural characterization [33]. The crystal structures reveal intermolecular hydrogen bonding patterns that stabilize the crystalline form [33].

Gas chromatographic analysis following derivatization enables both purification assessment and enantiomeric purity determination [32]. The two-step derivatization process involving methylation followed by acetylation selectively replaces active hydrogens on the proline amino acid, enabling effective chiral separation on specialized stationary phases [32]. This approach provides enhanced sensitivity compared to standard high-performance liquid chromatography methods with shorter analysis times [32].

The deprotection of tert-butyl esters requires mild conditions to avoid epimerization or decomposition of the proline framework [48]. Zinc bromide in methylene chloride provides an effective mild reagent for tert-butyl ester cleavage, proceeding over 12 to 24 hours at room temperature [48]. Alternatively, cerium chloride and sodium iodide enable selective deprotection of tert-butyl esters in the presence of N-Boc-protected amino functionality [49].

Column chromatography purification of Mitsunobu reaction products benefits from the high polarity of hydrazine byproducts, which facilitates their removal through silica gel chromatography [13]. The crystalline nature of these byproducts further simplifies their separation from the desired tert-butyl prolinate products [13].

| Purification Method | Yield Recovery | Purity Achieved | Processing Time |

|---|---|---|---|

| Crystallization | 85-95% | >99% | 24-48 hours |

| Column Chromatography | 75-90% | 95-98% | 2-4 hours |

| Chiral HPLC | 90-95% | >99% ee | 1-2 hours |

| Recrystallization | 70-85% | >99% | 12-24 hours |

X-ray crystallographic investigations of tert-Butyl L-prolinate and related pyrrolidine systems have provided fundamental insights into the three-dimensional organization of these compounds. The combination of X-ray diffraction analysis with solid-state Nuclear Magnetic Resonance spectroscopy has emerged as a powerful approach for elucidating crystallographic disorder and molecular dynamics in pyrrolidine-containing structures [1].

Recent crystallographic studies have demonstrated the occurrence of significant disorder in pyrrolidine ring systems, particularly those containing tert-butyl substituents. Quantitative analysis using both single crystal X-ray diffraction and carbon-13 solid-state Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy revealed disorder occupancies in the bulk powder at 11 ± 3% at room temperature [1]. This disorder manifests primarily through the rapid rotation of the tert-butyl group, which maintains high mobility even within the crystalline lattice.

The pyrrolidine ring adopts predominantly half-chair conformations across diverse structural contexts [2] [3]. In crystallographic studies of gem-aminals-based morpholine, pyrrolidine, and piperidine moieties, the pyrrolidine rings consistently exhibit half-chair geometry with specific puckering parameters. The puckering analysis using Cremer-Pople coordinates reveals that the pyrrolidine ring conformations can be characterized by precise geometric parameters: q₂ = 0.345(2) Å and φ = 87.2(2)° [4].

Crystallographic analysis of 4-tert-butylproline derivatives has revealed crucial insights into the relationship between substitution patterns and ring puckering preferences. Both cis- and trans-4-tert-butyl groups strongly favor pseudoequatorial orientation, thereby causing opposite puckering effects for the pyrrolidine ring: cis-exo and trans-endo for L-prolines [5] [6]. This contrasts markedly with the effects observed for electronegative carbon-4 substituents, highlighting the unique steric influence of the bulky tert-butyl group.

The crystallographic disorder observed in tert-butyl-containing systems extends beyond simple static disorder to encompass dynamic phenomena. Solid-state Nuclear Magnetic Resonance crystallography approaches have identified cases where pyrrolidine rings exhibit dynamic disorder, with one ring performing ring inversions while crystallographically distinct rings remain constrained to torsional librations [7]. This dynamic behavior originates from carbon-hydrogen close contacts and less efficient carbon-hydrogen-π intermolecular interactions observed in transition states.

Comparative crystallographic studies across different pyrrolidine-containing systems demonstrate that the half-chair conformation represents the most stable arrangement for five-membered heterocycles in crystalline environments. The dihydropyran rings in related structures adopt half-chair conformations with atoms deviating from planarity by -0.302(2) Å and 0.427(2) Å [4], indicating the general preference for puckered conformations in constrained ring systems.

X-ray crystallographic data collection parameters typically involve synchrotron radiation sources with wavelengths of 1.00-1.15 Å and charge-coupled device detectors. The crystallographic analysis of enzyme-substrate complexes containing pyrrolidine residues has been achieved at 2.4 Å resolution at room temperature, providing detailed insights into the molecular recognition of pyrrolidine-containing ligands [8].

The crystallographic refinement statistics for pyrrolidine-containing structures generally achieve R-factors in the range of 0.043-0.045 with data-to-parameter ratios of 17.6-21.7 [9] [4]. These values indicate high-quality structural determinations that provide reliable geometric parameters for subsequent computational validation and mechanistic studies.

Nuclear Magnetic Resonance Spectroscopic Characterization of Diastereomeric Forms

Nuclear Magnetic Resonance spectroscopy has emerged as the definitive technique for characterizing diastereomeric forms of tert-Butyl L-prolinate and related compounds. The unique spectroscopic properties of tert-butyl groups make them exceptionally valuable as Nuclear Magnetic Resonance probes, delivering remarkably narrow and intense proton Nuclear Magnetic Resonance signals that can be observed with high sensitivity even at nanomolar concentrations [10] [11].

The tert-butyl group in tert-Butyl L-prolinate exhibits distinctive Nuclear Magnetic Resonance characteristics due to the presence of nine equivalent protons with no scalar couplings. This results in exceptionally sharp resonances with linewidths below 5 Hz, and in some cases approaching the values observed for small molecule reagents (approximately 2 Hz) [11]. The high intensity of tert-butyl resonances often exceeds that of the strongest side chain methyl group resonances, providing excellent signal-to-noise ratios for structural analysis.

Dynamic Nuclear Magnetic Resonance studies have revealed critical information about the rotational barriers and conformational exchange processes in tert-butyl ester systems. Variable temperature Nuclear Magnetic Resonance experiments demonstrate that the tert-butyl group undergoes rapid rotation about the ester bond, with exchange rates that can be quantified through lineshape analysis and two-dimensional Exchange Spectroscopy experiments [12]. The rotational barriers for tert-butyl rotation and nitrogen inversion have been determined to provide activation parameters that illuminate the dynamic behavior of these systems.

The diastereomeric forms of proline derivatives can be readily distinguished through Nuclear Magnetic Resonance analysis of vicinal coupling constants and chemical shift patterns. Proton Nuclear Magnetic Resonance spectral simulations of pyrrolidine ring systems allow for the determination of Karplus-type relationships that correlate three-bond coupling constants with dihedral angles [13]. The chemical shift effects arising from the anisotropy of peptide planes provide additional conformational information that distinguishes between cis and trans isomers.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about pyrrolidine ring conformations through chemical shift analysis. The carbon-13 signals of pyrrolidine carbons exhibit characteristic patterns that reflect ring puckering preferences and substitution effects. Solid-state Magic Angle Spinning Nuclear Magnetic Resonance experiments have quantified disorder occupancies through integration of resolved resonances from major and minor conformational states [1].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy of fluoroproline derivatives has provided insights into the conformational preferences of substituted pyrrolidine rings. The strong inductive effect of fluorine substitution at the carbon-4 position influences both ring puckering and amide bond geometry, with (4R)-fluoroproline favoring carbon-gamma-exo puckering and trans amide bonds, while (4S)-fluoroproline promotes carbon-gamma-endo puckering and cis amide conformations [14].

Nuclear Overhauser Effect Spectroscopy experiments have been instrumental in determining intramolecular distances and conformational relationships in pyrrolidine-containing systems. Rotating frame Overhauser Effect Spectroscopy experiments optimized for small molecules enable the measurement of fluorine-hydrogen internuclear distances and provide detailed conformational analysis when combined with scalar coupling constant data [15].

The sensitivity of Nuclear Magnetic Resonance detection for tert-butyl-tagged proteins has been demonstrated at concentrations as low as 300 nanomolar, with signal-to-noise ratios of 8:1 achieved in 3-hour experiments [11]. This exceptional sensitivity arises from the high mobility of tert-butyl groups attached to protein surfaces, which maintain isotropic motion despite the slow rotational correlation times of large macromolecular complexes.

Spin-lattice relaxation measurements (T₁) of tert-butyl groups provide information about molecular dynamics and internal motions. The relaxation behavior reflects the collective motion of methyl groups within the tert-butyl moiety and provides insights into the barriers to methyl rotation and tert-butyl reorientation [16]. These measurements are particularly valuable for understanding the dynamic properties of tert-butyl substituents in different molecular environments.

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, facilitate complete assignment of pyrrolidine ring protons and carbons. The diastereotopic nature of many pyrrolidine ring positions necessitates careful analysis of coupling patterns and chemical shift relationships to achieve unambiguous spectral assignments [17].

Computational Modeling of Ring Puckering Effects

Computational modeling has provided fundamental insights into the ring puckering effects observed in tert-Butyl L-prolinate and related pyrrolidine systems. Density Functional Theory calculations employing various functionals and basis sets have been extensively used to explore conformational preferences and energetic landscapes of five-membered heterocycles [18] [19].

The choice of computational method significantly influences the accuracy of ring puckering predictions. Studies comparing Perdew-Burke-Ernzerhof and Becke 3-parameter Lee-Yang-Parr functionals with empirical dispersion corrections have demonstrated that dispersion interactions are essential for accurately predicting the relative stabilities of different ring conformers [18]. The Perdew-Burke-Ernzerhof functional with dispersion corrections provides cost-effective and accurate results for large-scale collagen model calculations.

Cremer-Pople puckering coordinates have emerged as the standard framework for quantitative analysis of ring puckering in computational studies. These coordinates provide a systematic description of out-of-plane deviations in N-membered rings and enable the classification of ring conformations into distinct conformational clusters [20]. The puckering parameters q₂ and φ for five-membered rings capture the essential geometric features that distinguish envelope and half-chair conformations.

Computational analysis of 4-tert-butylproline derivatives has revealed that both cis- and trans-4-tert-butyl groups strongly favor pseudoequatorial orientations, leading to opposite puckering effects: cis-exo and trans-endo for L-prolines [6]. This computational finding aligns with experimental crystallographic observations and provides a theoretical foundation for understanding the stereoelectronic effects of bulky substituents.

The coupling between pyrrolidine ring flexibility and protein backbone conformation has been modeled using geometric constraints derived from the Bricard equation. This analytical approach describes the relationship between backbone φ and side chain χ₁ torsion angles in proline residues [21]. The model successfully predicts the observed coupling between ring puckering and backbone conformation without requiring energy minimization procedures.

Gaussian Intermolecular Perturbation Theory calculations have been employed to understand the electronic origins of substituent effects on ring puckering. The gauche effect in 4-substituted prolines arises from stabilizing carbon-hydrogen σ(highest occupied molecular orbital) → carbon-substituent σ(lowest unoccupied molecular orbital) hyperconjugative delocalization, which is maximized when carbon-hydrogen bonds are *antiperiplanar to carbon-substituent bonds [19].

Molecular dynamics simulations using classical force fields have provided insights into the dynamic aspects of ring puckering. These calculations reveal that pyrrolidine rings undergo rapid interconversion between different puckered states on picosecond timescales, with barriers that depend on the nature and position of substituents [22]. The incorporation of quantum mechanical corrections into classical simulations improves the accuracy of barrier height predictions.

Impact of tert-Butyl Group on Amide Bond Isomerization

The tert-butyl group exerts profound effects on amide bond isomerization processes in tert-Butyl L-prolinate systems through both steric and electronic mechanisms. Computational studies using Density Functional Theory methods have revealed that bulky tert-butyl substitutions significantly destabilize cis isomers while simultaneously increasing isomerization barriers, thereby synergistically hindering cis/trans isomerization of secondary amides [24] [25].

The steric influence of tert-butyl groups on amide geometry has been quantified through systematic computational analysis of model dipeptide systems. tert-Butyl substitution at various positions leads to destabilization of cis conformers by 0.35-0.56 kcal mol⁻¹ relative to unsubstituted analogs [25]. This destabilization arises primarily from unfavorable steric interactions between the bulky tert-butyl group and the amide carbonyl oxygen in the planar cis transition state.

In peptoid systems, the tert-butyl side chain exerts complete control over amide bond geometry, with N-tert-butyl-glycine monomers adopting exclusively the cis conformation [26]. This dramatic conformational preference results from the sterically hindered tert-butyl group forcing the peptoid backbone into specific geometric arrangements that minimize unfavorable interactions. The cis/trans isomerization of N-X-N-tert-butyl peptoid-amide bonds is effectively locked in the cis geometry.

Dynamic Nuclear Magnetic Resonance studies have provided quantitative measurements of rotational barriers in tert-butyl ester systems. Variable temperature Nuclear Magnetic Resonance experiments reveal that amide rotational barriers in compounds containing tert-butyl esters range from 12.4-18.6 kcal mol⁻¹, depending on the specific molecular context and substitution pattern [27]. The tert-butyl ester functionality influences these barriers through both direct steric effects and electronic perturbations of the amide bond.

The electronic effects of tert-butyl substitution on amide bond character have been investigated through Natural Bond Orbital analysis and Atoms in Molecules calculations. The electron-donating character of tert-butyl groups enhances the n → π interaction between the nitrogen lone pair and the carbonyl π orbital, leading to increased amide bond planarity and higher rotational barriers [27]. This electronic stabilization of the ground state contributes to the observed increases in isomerization barriers.

Comparative studies of amide rotation in tert-butyl esters versus other alkyl esters reveal the unique influence of the branched alkyl group. tert-Butyl esters exhibit rotational barriers that are consistently higher than those observed for methyl or ethyl analogs, reflecting the combined steric and electronic effects of the quaternary carbon center [28]. The tert-butyl group sterically hinders approach to the transition state while electronically stabilizing the ground state planar amide conformation.

The temperature dependence of cis/trans equilibria in tert-butyl amide systems has been characterized through van't Hoff analysis. These studies reveal that the tert-butyl group influences both enthalpic and entropic contributions to the equilibrium constant [29]. The steric bulk of tert-butyl groups generally favors trans conformations due to reduced steric interactions, but specific molecular contexts can lead to deviations from this general trend.

Two-dimensional Exchange Spectroscopy experiments have been employed to measure exchange rates between cis and trans conformers in tert-butyl amide systems. These measurements provide direct access to forward and reverse rate constants for amide bond isomerization, enabling the determination of both thermodynamic and kinetic parameters [27]. The tert-butyl group consistently slows exchange rates relative to smaller alkyl groups.

The influence of solvent polarity on amide bond isomerization in tert-butyl systems has been investigated through computational and experimental studies. Polar solvents generally stabilize the planar amide ground state relative to the twisted transition state, leading to increased rotational barriers [29]. The tert-butyl group modifies these solvent effects through altered solvation patterns around the bulky substituent.

Line shape analysis of dynamic Nuclear Magnetic Resonance spectra has provided detailed kinetic information about amide bond rotation in tert-butyl systems. Complete line shape analysis over wide temperature ranges enables the extraction of Arrhenius parameters and the determination of activation enthalpies and entropies [27]. These studies reveal that tert-butyl substitution generally increases activation enthalpies while having variable effects on activation entropies.

The syn/anti preferences of N-tert-butyl amides have been studied through Nuclear Magnetic Resonance analysis and computational modeling. The bulky tert-butyl group shows strong preferences for anti orientations relative to carbonyl groups, minimizing steric interactions [28]. These conformational preferences significantly influence the overall molecular geometry and impact intermolecular recognition processes.

Comparative Analysis with 4-Substituted Proline Analogues

The structural and conformational properties of tert-Butyl L-prolinate can be best understood through systematic comparison with other 4-substituted proline analogues, which reveal the unique steric and electronic contributions of the tert-butyl ester functionality. This comparative analysis encompasses 4-hydroxyproline, 4-fluoroproline diastereomers, and other 4-substituted variants that have been extensively characterized in terms of ring puckering preferences and backbone conformational effects [30] [31] [32].

4-Hydroxyproline represents the most biologically relevant comparison, as it undergoes posttranslational modification at the carbon-4 position through prolyl-4-hydroxylase to yield 4-hydroxyproline residues that are especially prevalent in collagen [30]. Trans-4-hydroxyproline stabilizes the carbon-gamma-exo ring pucker through favorable gauche effects between the hydroxyl group and adjacent carbon-carbon bonds. This puckering preference contrasts with the behavior of tert-Butyl L-prolinate, where the bulky tert-butyl ester group influences molecular conformation through steric rather than electronic mechanisms.

4-Fluoroproline diastereomers provide an ideal comparison for understanding electronic versus steric effects in proline ring systems. (2S,4R)-4-Fluoroproline enforces carbon-gamma-exo ring puckering and favors trans amide bond conformations through strong gauche effects arising from the highly electronegative fluorine substituent [30] [14]. Conversely, (2S,4S)-4-fluoroproline promotes carbon-gamma-endo ring puckering and can bias toward cis amide conformations. The tert-butyl ester in tert-Butyl L-prolinate produces analogous but mechanistically distinct effects through steric crowding rather than electronegativity.

The ring puckering preferences of 4-tert-butylproline derivatives reveal the dominance of steric effects over electronic considerations. Both cis- and trans-4-tert-butyl groups strongly favor pseudoequatorial orientations, leading to cis-exo and trans-endo puckering for L-prolines, respectively [6]. This behavior contrasts markedly with 4-hydroxyproline and 4-fluoroproline, where electronic effects dominate conformational preferences. The tert-butyl ester in tert-Butyl L-prolinate extends this steric influence beyond the pyrrolidine ring to affect overall molecular geometry.

4-Methylproline derivatives provide a useful intermediate comparison between small electronic perturbations and large steric effects. cis-4-Methylproline has been incorporated into marine natural products such as bisebromoamide and exhibits moderate conformational preferences that reflect the intermediate size of the methyl substituent [33]. The tert-butyl ester functionality in tert-Butyl L-prolinate represents an extreme example of steric substitution that produces more pronounced conformational effects than smaller alkyl groups.

The conformational analysis of 4-substituted proline analogues using φ-ψ plots reveals distinct clustering patterns that depend on the nature of the carbon-4 substituent [31]. Trans-4-substituted prolines with electron-withdrawing groups favor polyproline II helical conformations, while cis-4-substituted derivatives promote β-turn structures. tert-Butyl L-prolinate exhibits unique conformational preferences that reflect the combined influence of ring substitution and ester functionality.

The cis/trans amide bond preferences of 4-substituted prolines have been quantified through Nuclear Magnetic Resonance analysis in model peptide systems. Trans-4-fluoroproline increases trans amide populations with K_trans/cis values reaching 7.0, while cis-4-fluoroproline favors cis conformations with ratios as low as 1.5 [31]. tert-Butyl L-prolinate exhibits intermediate behavior that reflects the steric rather than electronic nature of its substituent effects.

The stability and biocompatibility of 4-substituted proline analogues in biological systems represents an important consideration for therapeutic applications. 4-Hydroxyproline is naturally occurring and well-tolerated, while 4-fluoroprolines have been successfully incorporated into collagen and other protein systems [30]. The tert-butyl ester functionality in tert-Butyl L-prolinate may limit direct biological applications but provides valuable insights for structure-activity relationship studies.

Crystallographic studies of 4-substituted proline derivatives reveal consistent structural themes while highlighting the unique features of each substituent type. 4-Fluoroprolines exhibit strong preferences for specific ring puckers that reflect electronic effects, while 4-tert-butylprolines show conformational preferences dominated by steric interactions [5]. The tert-butyl ester group in tert-Butyl L-prolinate contributes additional conformational constraints that distinguish it from simple carbon-4 substituted systems.

The pH-dependent behavior of 4-substituted proline analogues varies according to their pKa values and ionization states. 4-Fluoroprolines exhibit pKa values that differ from unsubstituted proline due to inductive effects, while 4-hydroxyproline shows altered ionization behavior due to the hydroxyl substituent [29]. tert-Butyl L-prolinate exists primarily as an ester under physiological conditions, eliminating the typical amino acid zwitterionic character and producing distinct solution behavior.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant